

# TASP0415914: A Technical Guide to its PI3Ky Selectivity Profile

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## Compound of Interest

Compound Name: TASP0415914

Cat. No.: B611172

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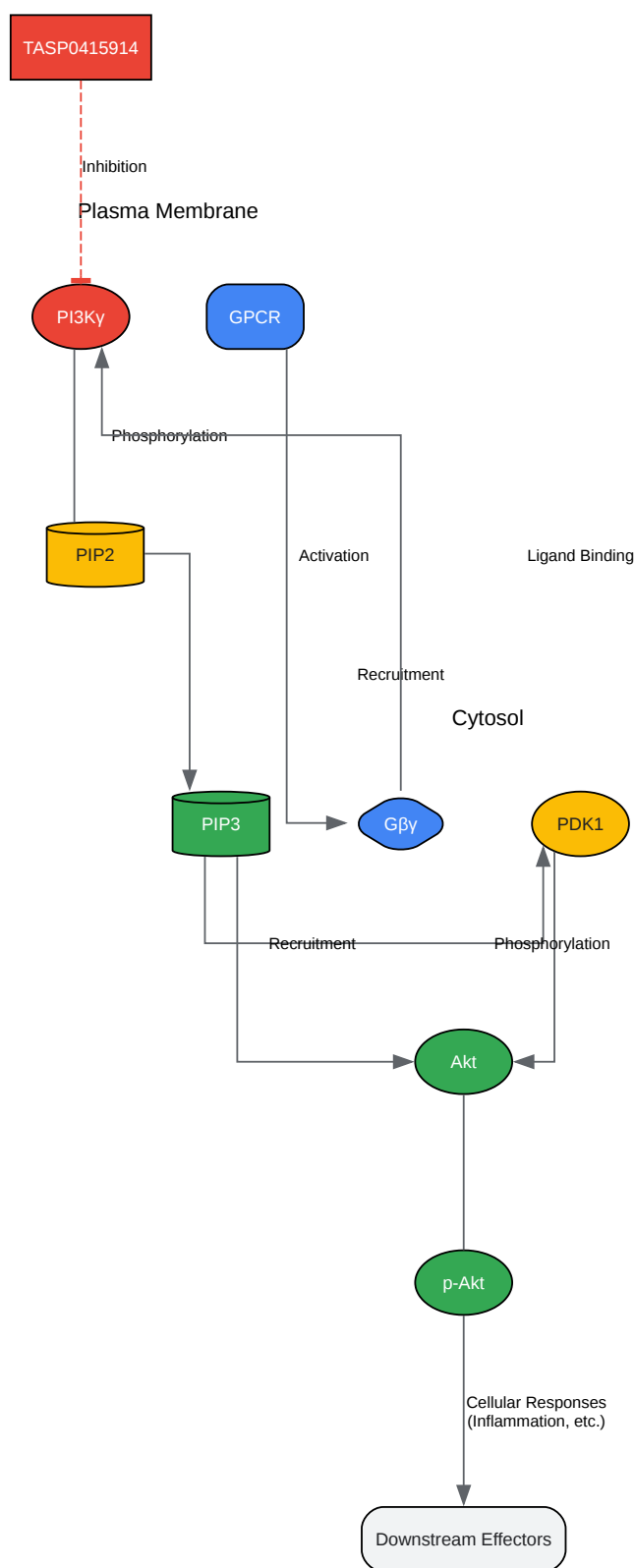
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**TASP0415914** is a potent and orally bioavailable inhibitor of phosphoinositide 3-kinase gamma (PI3Ky), a key signaling enzyme implicated in inflammatory and autoimmune diseases.<sup>[1][2]</sup> The therapeutic potential of targeting PI3Ky has driven the development of selective inhibitors like **TASP0415914** to minimize off-target effects associated with broader PI3K isoform inhibition. This technical guide provides an in-depth overview of the PI3Ky selectivity profile of **TASP0415914**, including detailed experimental protocols and visual representations of relevant biological pathways and experimental workflows.

## PI3Ky Signaling Pathway

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play crucial roles in cell signaling. Class I PI3Ks, which include the  $\alpha$ ,  $\beta$ ,  $\delta$ , and  $\gamma$  isoforms, are activated by various cell surface receptors and phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt, which in turn regulates a multitude of cellular processes including cell growth, proliferation, survival, and migration. PI3Ky is predominantly expressed in hematopoietic cells and is primarily activated by G-protein coupled receptors (GPCRs), making it a critical mediator of inflammatory and immune responses.



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Caption: PI3Ky Signaling Pathway and Inhibition by **TASP0415914**.

## Quantitative Selectivity Profile

The inhibitory activity of **TASP0415914** against PI3Ky and other class I PI3K isoforms was determined using biochemical assays. The results are summarized in the table below.

Target	IC50 (nM)
PI3Ky	29
PI3K $\alpha$	>10000
PI3K $\beta$	>10000
PI3K $\delta$	1300
Akt	294

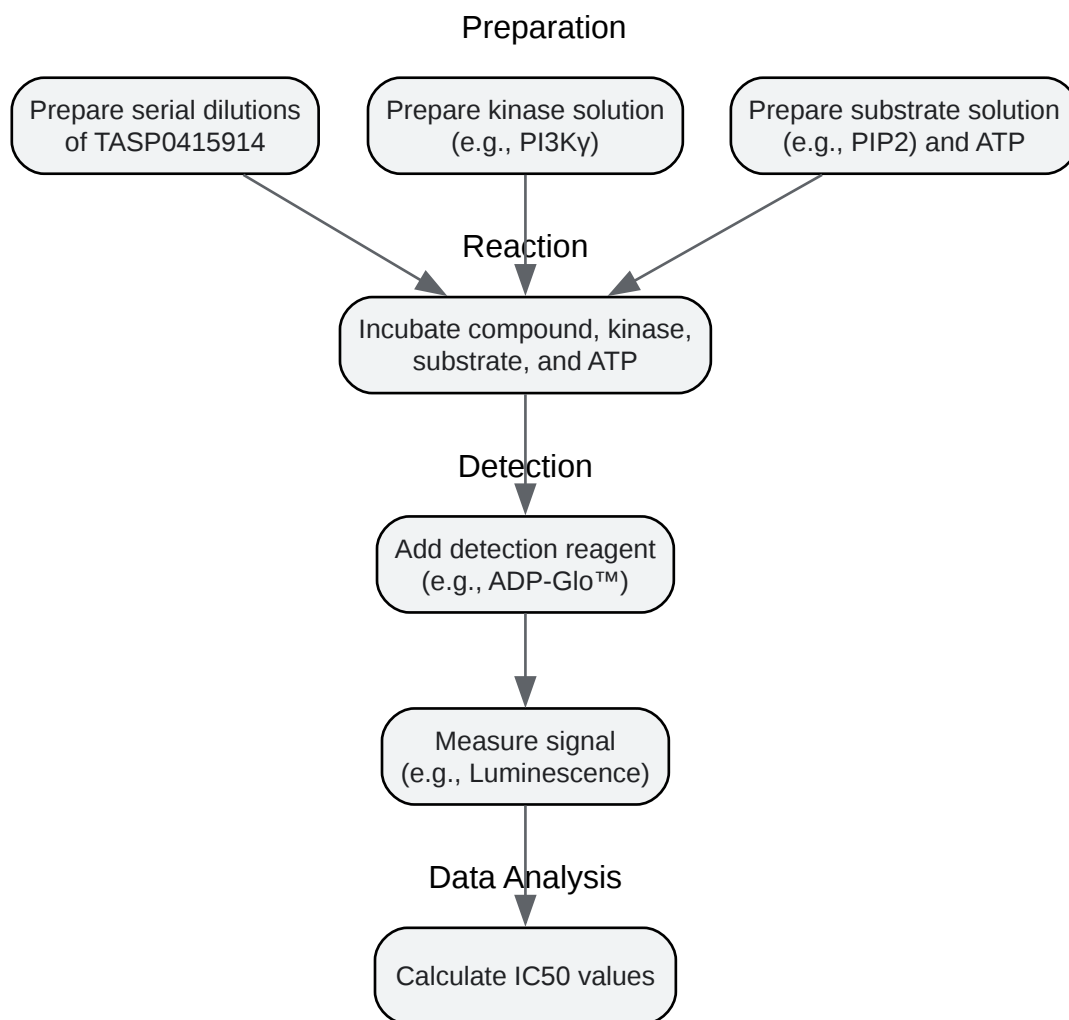
Data sourced from MedChemExpress product datasheet and supporting literature.[\[1\]](#)

As the data indicates, **TASP0415914** demonstrates potent inhibition of PI3Ky with an IC50 of 29 nM. It exhibits high selectivity against PI3K $\alpha$  and PI3K $\beta$  (IC50 >10,000 nM). While it shows some activity against PI3K $\delta$  (IC50 = 1300 nM), it is approximately 45-fold more selective for the  $\gamma$  isoform. The compound also shows inhibitory activity against the downstream kinase Akt, albeit at a 10-fold lower potency compared to PI3Ky.

## Experimental Protocols

### Biochemical Kinase Inhibition Assay (General Protocol)

The following is a representative protocol for determining the in vitro kinase inhibitory activity of a compound like **TASP0415914**. Specific details may vary between testing facilities.



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Caption: General workflow for a biochemical kinase inhibition assay.

Materials:

- Recombinant human PI3K isoforms ( $\alpha$ ,  $\beta$ ,  $\delta$ ,  $\gamma$ )
- Lipid substrate (e.g., PIP2)
- Adenosine triphosphate (ATP)
- **TASP0415914**

- Assay buffer (e.g., Tris-HCl, MgCl<sub>2</sub>, DTT)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- Microplates (e.g., 384-well)
- Plate reader capable of luminescence detection

#### Procedure:

- **Compound Preparation:** Prepare a series of dilutions of **TASP0415914** in an appropriate solvent (e.g., DMSO) and then dilute further in assay buffer.
- **Reaction Setup:** In a microplate, add the kinase, the lipid substrate, and the test compound (or vehicle control).
- **Initiation of Reaction:** Initiate the kinase reaction by adding ATP to the wells.
- **Incubation:** Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 30°C) for a specified period (e.g., 60 minutes).
- **Detection:** Stop the kinase reaction and measure the amount of product (ADP) formed. For example, using the ADP-Glo™ assay, first add the ADP-Glo™ Reagent to deplete unused ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
- **Data Analysis:** Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus reflects the kinase activity. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.

## In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model

The anti-inflammatory properties of **TASP0415914** were evaluated in a mouse model of rheumatoid arthritis.



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## References

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